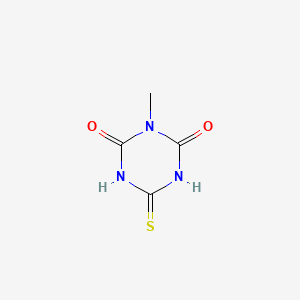
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide is a complex organic compound that combines the structural features of coumarin, thiazole, and naphthamide. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antioxidant and cytotoxic agent, making it a candidate for anticancer drug development.
Pharmacology: It has been studied for its antimicrobial and antifungal properties, indicating its potential use in treating infections.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Orientations Futures
Given the interesting structure of this compound, future research could potentially explore its synthesis, characterization, and potential applications. For example, it could be interesting to investigate its biological activity, given that both chromenes and thiazoles are found in a variety of biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide typically involves a multi-step process. One common method includes the following steps:
Formation of 2-oxo-2H-chromen-3-yl thiazole: This step involves the reaction of 3-acetylcoumarin with thiourea in the presence of a base such as potassium hydroxide (KOH) to form the thiazole ring.
Coupling with 2-naphthamide: The thiazole derivative is then reacted with 2-naphthoyl chloride in the presence of a base like triethylamine (TEA) to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Mécanisme D'action
The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative stress.
Cytotoxic Activity: It induces apoptosis in cancer cells by interacting with cellular proteins and disrupting critical pathways involved in cell survival.
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic processes.
Comparaison Avec Des Composés Similaires
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the coumarin core structure and exhibit similar biological activities, such as antioxidant and anticancer properties.
Thiazole Derivatives: These compounds contain the thiazole ring and are known for their antimicrobial and anti-inflammatory activities.
Naphthamide Derivatives: These compounds have the naphthamide moiety and are studied for their potential in drug development and materials science.
Propriétés
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O3S/c26-21(17-10-9-14-5-1-2-6-15(14)11-17)25-23-24-19(13-29-23)18-12-16-7-3-4-8-20(16)28-22(18)27/h1-13H,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYKJLEDVHLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)




![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]naphthalene-2-carboxamide](/img/structure/B2651247.png)

![8-{[1-(2-fluorobenzoyl)pyrrolidin-3-yl]oxy}quinoline](/img/structure/B2651251.png)


![N-(adamantan-1-yl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide](/img/structure/B2651258.png)

